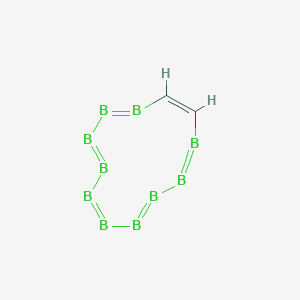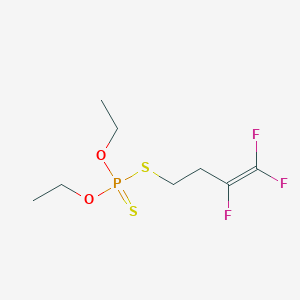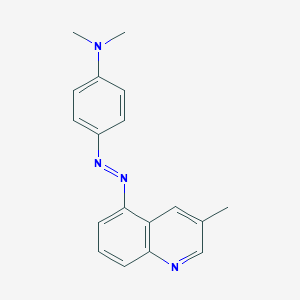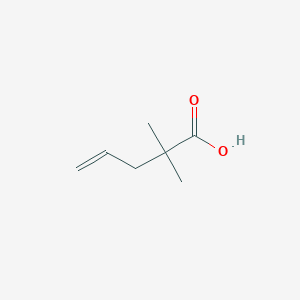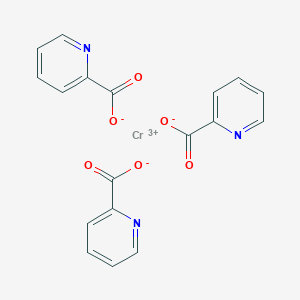
3-(3,4-Methylenedioxyphenyl)-2-phenyl-4'-beta-pyrrolidinoethoxyacrylophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Methylenedioxyphenyl)-2-phenyl-4'-beta-pyrrolidinoethoxyacrylophenone, commonly known as MDPV, is a synthetic cathinone that belongs to the family of designer drugs. MDPV is a potent psychostimulant that has gained popularity in the recreational drug market due to its euphoric and stimulant effects. However, MDPV has also been studied extensively for its potential applications in scientific research.
作用機序
MDPV acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. MDPV binds to the transporters that are responsible for the reuptake of these neurotransmitters, preventing their reuptake and leading to an increase in their extracellular levels. This increase in neurotransmitter levels leads to the characteristic stimulant effects of MDPV.
生化学的および生理学的効果
MDPV produces a range of physiological and biochemical effects, including increased heart rate, blood pressure, and body temperature. MDPV also produces a range of psychological effects, including euphoria, increased alertness, and increased sociability. However, chronic exposure to MDPV has been shown to produce a range of negative effects, including anxiety, depression, and cognitive impairment.
実験室実験の利点と制限
MDPV has several advantages as a tool for scientific research. MDPV is a potent psychostimulant that produces effects similar to those of other psychostimulants, making it a useful tool for studying the mechanisms of addiction and the neurochemical changes that occur in the brain following chronic drug exposure. However, MDPV also has several limitations as a tool for scientific research. MDPV is a potent psychostimulant that produces a range of physiological and psychological effects, making it difficult to study in a controlled laboratory setting.
将来の方向性
There are several future directions for research on MDPV. One area of research is the development of novel treatments for addiction. MDPV has been shown to produce addiction-like behaviors in laboratory animals, making it a useful tool for studying the mechanisms of addiction and the development of novel treatments. Another area of research is the development of new psychostimulant drugs that are less addictive and have fewer negative side effects than MDPV. Finally, research is needed to better understand the long-term effects of MDPV exposure on the brain and behavior.
合成法
MDPV is synthesized from readily available starting materials through a multi-step process that involves the condensation of 3,4-methylenedioxyphenylpropan-2-one with beta-keto amphetamine derivatives. The resulting product is then subjected to acylation with acryloyl chloride to yield MDPV.
科学的研究の応用
MDPV has been used extensively in scientific research as a tool to study the effects of psychostimulants on the central nervous system. MDPV has been shown to produce effects similar to those of other psychostimulants such as cocaine and amphetamine. MDPV has been used to study the mechanisms of addiction and the neurochemical changes that occur in the brain following chronic drug exposure.
特性
CAS番号 |
15272-65-8 |
|---|---|
製品名 |
3-(3,4-Methylenedioxyphenyl)-2-phenyl-4'-beta-pyrrolidinoethoxyacrylophenone |
分子式 |
C28H27NO4 |
分子量 |
441.5 g/mol |
IUPAC名 |
(E)-3-(1,3-benzodioxol-5-yl)-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C28H27NO4/c30-28(23-9-11-24(12-10-23)31-17-16-29-14-4-5-15-29)25(22-6-2-1-3-7-22)18-21-8-13-26-27(19-21)33-20-32-26/h1-3,6-13,18-19H,4-5,14-17,20H2/b25-18+ |
InChIキー |
LFXXYWDJQRZCLJ-XIEYBQDHSA-N |
異性体SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/C5=CC=CC=C5 |
SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C(=O)C(=CC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
正規SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C(=O)C(=CC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
その他のCAS番号 |
15272-65-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, (R)-](/img/structure/B102272.png)
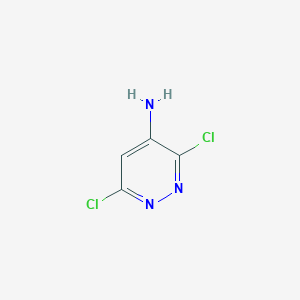
![(8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B102274.png)
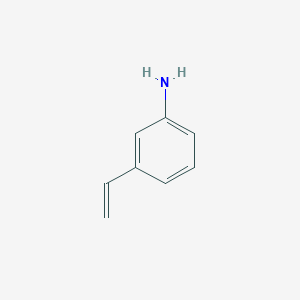
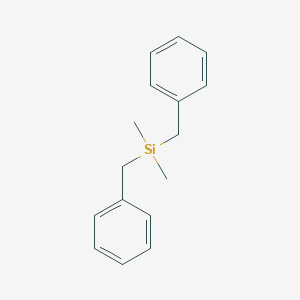
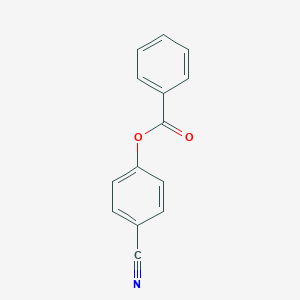
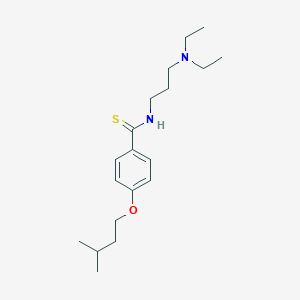
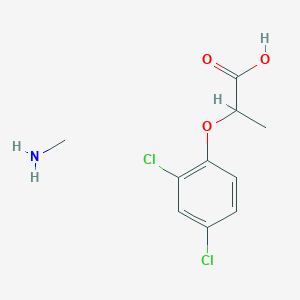
![Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid](/img/structure/B102287.png)
